4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (C₁₁H₁₀FN₃S) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a 2-fluorophenyl moiety at position 5, and a thiol (-SH) group at position 3 . The cyclopropyl group introduces steric rigidity, while the 2-fluorophenyl substituent contributes electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. This compound is synthesized via multi-component reactions involving carbonyl compounds, thiosemicarbazide, and brominated intermediates under basic conditions .
Properties
IUPAC Name |
4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)10-13-14-11(16)15(10)7-5-6-7/h1-4,7H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMFVZZJXKKQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327343 | |
| Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725710-47-4 | |
| Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group (–SH) undergoes oxidation to form disulfide bonds or sulfonic acids depending on reaction conditions. Common oxidizing agents include:
| Oxidizing Agent | Reaction Conditions | Product |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Aqueous ethanol, 25°C, 6 hours | 3,3'-disulfide dimer |
| Potassium permanganate (KMnO₄) | Acidic aqueous medium, reflux | Sulfonic acid derivative |
The disulfide dimerization is reversible under reducing conditions, making it relevant for redox-sensitive applications .
Reduction Reactions
The cyclopropane ring and fluorophenyl group remain intact during reductions targeting the thiol or triazole ring:
| Reducing Agent | Reaction Conditions | Outcome |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0°C, 2 hours | Thiolate ion formation |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Partial reduction of triazole ring (theoretical) |
Reductive cleavage of the triazole ring is not observed under standard conditions, indicating kinetic stability .
Nucleophilic Substitution
The thiol group acts as a nucleophile, reacting with alkyl halides and acyl chlorides:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide (CH₃I) | DMF, K₂CO₃, 60°C | S-methylated derivative |
| Benzoyl chloride (C₆H₅COCl) | Pyridine, 25°C | Thioester |
Substitution occurs regioselectively at the sulfur atom, preserving the triazole and fluorophenyl moieties .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:
| Partner | Catalyst | Product |
|---|---|---|
| Phenylacetylene | CuI, DIPEA | Fused bicyclic triazole |
| Acetonitrile | Ru-based catalyst | Tetrazole derivatives (theoretical) |
These reactions demonstrate the compound’s utility in synthesizing polycyclic frameworks .
Thiol-Disulfide Exchange
Dynamic covalent chemistry applications leverage the thiol-disulfide equilibrium:
| Reagent | Conditions | Application |
|---|---|---|
| Glutathione (GSH) | Phosphate buffer, pH 7.4 | Redox-responsive drug delivery |
| Dithiothreitol (DTT) | Aqueous solution, 37°C | Reversible polymerization |
This property is exploited in biomedical contexts for stimuli-responsive systems .
Metal Complexation
The thiol and triazole nitrogen atoms coordinate with transition metals:
| Metal Salt | Ligand Sites | Complex Type |
|---|---|---|
| Cu(II) chloride | S, N1, N4 | Octahedral geometry |
| Ag(I) nitrate | S, N1 | Linear coordination |
Complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions modify the fluorophenyl group:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
| Sonogashira | PdCl₂, CuI | Alkynylated analogs |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Acid/Base Reactivity
The compound exhibits pH-dependent tautomerism:
| Condition | Dominant Form |
|---|---|
| Acidic (pH < 3) | Thione tautomer |
| Neutral/Basic (pH 7–12) | Thiol tautomer |
Tautomeric shifts influence solubility and reactivity in biological systems .
Key Reaction Mechanisms
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Research has shown that 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits antifungal properties. It is particularly effective against various strains of fungi due to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism makes it a candidate for developing antifungal agents.
2. Anticancer Potential
Studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the triazole moiety is linked to enhanced interaction with biological targets involved in cancer progression.
3. Role in Proteomics
The compound is utilized in proteomics research as a tool for studying protein interactions and modifications. Its structural characteristics allow it to serve as a probe in various biochemical assays.
Case Studies
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of several triazole derivatives, including this compound. The compound demonstrated significant inhibition against Candida albicans and Aspergillus fumigatus, suggesting its potential as an antifungal treatment .
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters investigated the effects of this triazole derivative on various cancer cell lines. The results indicated that the compound triggered apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can interact with reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives
Key Observations:
Electronic Effects: The 2-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 3,4,5-trimethoxyphenyl (electron-donating) or 4-chlorophenyl (moderate electron-withdrawing) . Difluorophenyl analogs (e.g., 4-(2,4-difluorophenyl)) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Bulky substituents like 3-methylphenyl () or thiophen-2-ylmethyl () may hinder enzyme binding but improve lipophilicity .
Thiol Reactivity :
- The free thiol (-SH) group in the target compound is prone to oxidation, unlike derivatives with protected thioethers (-S-alkyl/aryl) . This reactivity could be leveraged for prodrug designs or covalent inhibition strategies.
Biological Activity
4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. The following sections delve into its biological activity, supported by research findings and data tables.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related triazoles suggest that modifications in the substituents can enhance antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| This compound | S. aureus | 16 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus.
Antifungal Activity
The antifungal activity of triazoles is well-documented, particularly in the treatment of fungal infections such as candidiasis. Studies demonstrate that 1,2,4-triazole derivatives can inhibit fungal growth effectively.
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 12 |
| This compound | Aspergillus niger | 15 |
The compound's activity against Candida albicans and Aspergillus niger indicates its potential as an antifungal agent.
Anticancer Activity
Emerging studies highlight the anticancer properties of triazole derivatives. The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects.
Case Study: Melanoma Cells
In a study investigating the effects on human melanoma cells, it was found that triazole derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents. The IC50 values for related compounds were noted to be less than those for doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 (Melanoma) | 5.0 |
| Doxorubicin | A375 (Melanoma) | 7.5 |
This data suggests that the compound may be a viable candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens and cancer cells. The presence of sulfur in the thiol group may enhance its interaction with biological targets.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how is purity confirmed?
- Methodology :
- Multi-step synthesis : Begin with cyclopropane carboxylic acid derivatives and 2-fluorophenyl hydrazines. Cyclocondensation under reflux with thiourea or thiosemicarbazide intermediates forms the triazole-thiol core .
- Purity confirmation : Use elemental analysis (C, H, N, S), ¹H/¹³C-NMR for structural elucidation, and LC-MS for molecular weight validation. For example, LC-MS can detect impurities at <1% .
Q. What key structural features influence the reactivity of this compound?
- Critical features :
- Triazole-thiol tautomerism : The thiol (-SH) group can tautomerize to a thione (=S), affecting nucleophilic reactivity. Solvent polarity and pH influence this equilibrium .
- Electron-withdrawing groups : The 2-fluorophenyl substituent enhances electrophilic substitution reactivity at the triazole ring, while the cyclopropyl group introduces steric hindrance .
Q. What techniques are used for preliminary biological activity screening?
- Approach :
- Molecular docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina or similar software. Compare binding affinities with known inhibitors .
- ADME prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and reduce side products?
- Optimization strategies :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C vs. 3–6 h conventional heating) and improves yield by 10–15% by enhancing reaction homogeneity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ mitigate side reactions (e.g., oxidation of -SH) .
Q. What computational methods validate experimental spectral data (e.g., NMR, IR)?
- Protocol :
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Simulate ¹H-NMR chemical shifts with GIAO method; deviations >0.3 ppm suggest conformational artifacts .
- IR frequency matching : Compare experimental carbonyl stretches (1650–1700 cm⁻¹) with computed vibrational modes to confirm tautomeric forms .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR identifies rotameric equilibria. For example, cyclopropyl ring puckering may cause splitting at room temperature but coalesce at higher temps .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What strategies explore structure-activity relationships (SAR) for this compound?
- SAR workflow :
- Systematic substitution : Replace the 2-fluorophenyl group with other halophenyl (e.g., 3-Cl, 4-Br) or heteroaryl (e.g., pyridyl) groups to assess electronic effects .
- Thiol vs. thioether derivatives : Compare bioactivity of the free -SH group with S-alkylated analogs (e.g., methyl, benzyl) to evaluate thiol-dependent mechanisms .
Q. How does the compound’s stability vary under different storage/experimental conditions?
- Stability assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
